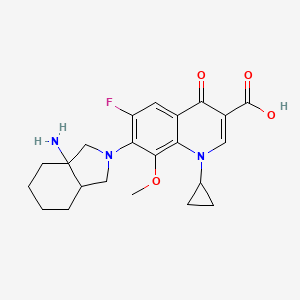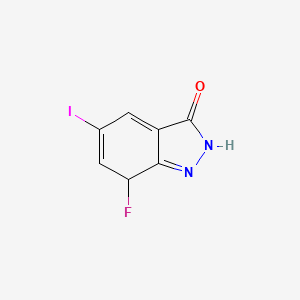
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)phenylacetic acid typically involves the bromination of 2-(trifluoromethyl)phenylacetic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for 3-Bromo-2-(trifluoromethyl)phenylacetic acid may involve large-scale bromination processes using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 3-azido-2-(trifluoromethyl)phenylacetic acid or 3-thiocyanato-2-(trifluoromethyl)phenylacetic acid.
Oxidation Reactions: Formation of 3-bromo-2-(trifluoromethyl)benzoic acid or 3-bromo-2-(trifluoromethyl)acetophenone.
Reduction Reactions: Formation of 3-bromo-2-methylphenylacetic acid.
Applications De Recherche Scientifique
3-Bromo-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 2,5-Bis(trifluoromethyl)phenylacetic acid
Uniqueness
3-Bromo-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C9H6BrF3O2 |
|---|---|
Poids moléculaire |
283.04 g/mol |
Nom IUPAC |
2-[3-bromo-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |
Clé InChI |
CCAGFVIDOFYRJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
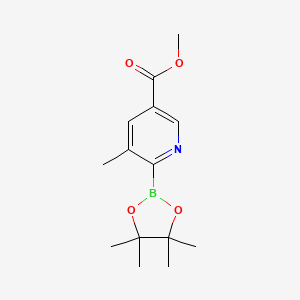
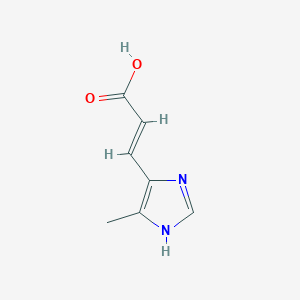
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
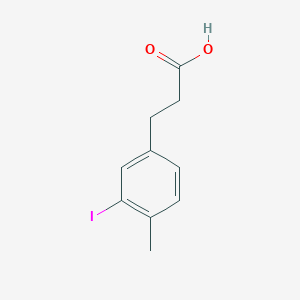
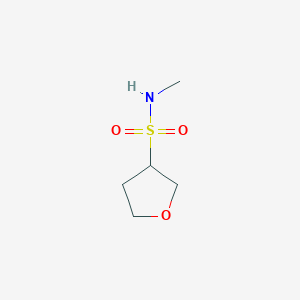
![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
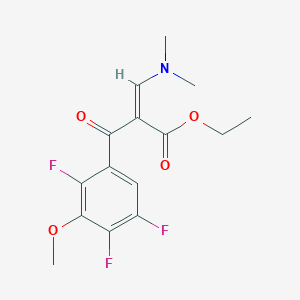
![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)

